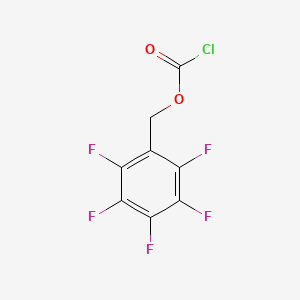![molecular formula C24H15FO4 B1223450 3-(3-fluoro-4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B1223450.png)
3-(3-fluoro-4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoro-4-methoxyphenyl)-5-phenyl-7-furo3,2-gbenzopyranone is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a furobenzopyranone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-5-phenyl-7-furo3,2-gbenzopyranone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as automated parallel synthesis and high-throughput screening can be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)-5-phenyl-7-furo3,2-gbenzopyranone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
3-(3-Fluoro-4-methoxyphenyl)-5-phenyl-7-furo3,2-gbenzopyranone has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions at the molecular level.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-5-phenyl-7-furo3,2-gbenzopyranone involves its interaction with molecular targets and pathways within biological systems. The fluorine and methoxy groups play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical processes, such as enzyme inhibition or receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-methoxyacetophenone: A fluorinated acetophenone derivative used in the synthesis of chalcone derivatives.
3-Fluoro-4-methoxybenzoic acid: A fluorinated benzoic acid building block used in drug discovery.
(4-Fluoro-3-methoxyphenyl)boronic acid: A boronic acid derivative used in Suzuki–Miyaura coupling reactions.
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)-5-phenyl-7-furo3,2-gbenzopyranone stands out due to its unique furobenzopyranone core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its potential for various applications in scientific research .
Propriétés
Formule moléculaire |
C24H15FO4 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
3-(3-fluoro-4-methoxyphenyl)-5-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H15FO4/c1-27-21-8-7-15(9-20(21)25)19-13-28-22-12-23-17(10-18(19)22)16(11-24(26)29-23)14-5-3-2-4-6-14/h2-13H,1H3 |
Clé InChI |
XICOFRVOBQTUQL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=COC3=C2C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-[4-(4-chlorobenzenesulfonamido)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B1223368.png)
![(3,5-Dichlorophenyl)-[4-[2-(trifluoromethyl)-4-quinolinyl]-1-piperazinyl]methanone](/img/structure/B1223369.png)
![2-[[[4-(4-Methoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]thio]methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B1223373.png)
![2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid](/img/structure/B1223374.png)
![2-[(6-Amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]acetic acid ethyl ester](/img/structure/B1223377.png)
![3,4-dimethyl-N-[sulfanylidene-[2-(trifluoromethyl)anilino]methyl]benzamide](/img/structure/B1223378.png)
![(E)-3-[4-(diethylsulfamoyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B1223379.png)

![N-[(2-chlorophenyl)-(2-hydroxy-1-naphthalenyl)methyl]butanamide](/img/structure/B1223384.png)
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-chloro-3-piperidin-1-ylsulfonylbenzoate](/img/structure/B1223388.png)
![1-[3-(2-Chlorophenoxy)propyl]indole-3-carbonitrile](/img/structure/B1223389.png)
![(4Z)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one](/img/structure/B1223390.png)

